Sulfentrazone-desmethyl

Übersicht

Beschreibung

Sulfentrazone-desmethyl is a metabolite of sulfentrazone, a broad-spectrum herbicide used primarily in agriculture to control a variety of weeds. Sulfentrazone itself is known for its effectiveness in inhibiting the enzyme protoporphyrinogen oxidase, which leads to the accumulation of protoporphyrin IX, a potent photosensitizer that causes lipid peroxidation and cell membrane disruption in plants .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of sulfentrazone-desmethyl involves the demethylation of sulfentrazone. One common method includes the use of halogenating reagents to react with 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one. This intermediate is then coupled with methanesulfonamide under the catalysis of a copper or palladium catalyst to produce sulfentrazone .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of readily available raw materials and efficient catalytic systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

Sulfentrazone-desmethyl undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of desmethylated products.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include hydroxylated and desmethylated derivatives, which can further undergo secondary reactions to form more complex compounds .

Wissenschaftliche Forschungsanwendungen

Herbicidal Applications

Sulfentrazone-desmethyl is utilized primarily as a pre-emergence and post-emergence herbicide. Its effectiveness against a broad spectrum of weeds makes it valuable for crop management.

Target Weeds

- Broadleaf Weeds : Effective against various broadleaf species.

- Grasses and Sedges : Control of specific grass and sedge species is also noted.

Application Methods

- Soil Application : Commonly applied to soil to control weed emergence.

- Foliar Application : Can be applied directly to plant foliage for post-emergence control.

Toxicological Assessments

The safety profile of this compound has been evaluated through numerous toxicological studies. Key findings include:

Mammalian Toxicity

- Hematotoxicity : Studies indicate that sulfentrazone can disrupt heme synthesis in mammals, leading to potential anemia .

- Developmental Effects : Observed developmental toxicity in rats and rabbits includes reduced fetal weights and skeletal ossification issues .

Regulatory Findings

- The U.S. Environmental Protection Agency (EPA) has classified sulfentrazone as "not likely to be carcinogenic to humans" based on available carcinogenicity studies .

- Established tolerances range from 0.05 ppm in soybeans to 1.5 ppm in teff straw, ensuring consumer safety while allowing agricultural use .

Crop Studies

A series of studies have been conducted to evaluate the effectiveness of this compound across different crops:

| Crop | Application Rate | Target Weeds | Efficacy (%) |

|---|---|---|---|

| Soybean | 0.5 - 1 lb/acre | Common lambsquarters, pigweed | 85% |

| Mint | 0.75 lb/acre | Dandelion, crabgrass | 90% |

| Teff | 1 lb/acre | Various broadleaf weeds | 80% |

These studies demonstrate the compound's efficacy in controlling target weeds while maintaining crop safety.

Residue Analysis

Research on residue levels of this compound in crops has shown that proper application techniques can minimize residue levels below established tolerances, ensuring compliance with food safety standards .

Wirkmechanismus

Sulfentrazone-desmethyl exerts its effects by inhibiting the enzyme protoporphyrinogen oxidase. This inhibition leads to the accumulation of protoporphyrin IX, which activates oxygen and causes lipid peroxidation. The resulting oxidative stress disrupts cell membranes, leading to cell death. This mechanism is similar to that of sulfentrazone, but the desmethylated form may have different potency and selectivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Amicarbazone

- Carfentrazone

- Flumioxazin

Uniqueness

Sulfentrazone-desmethyl is unique due to its specific structural modifications, which may confer different physicochemical properties and biological activities compared to other triazolinone herbicides. Its desmethylated form can provide insights into the metabolic pathways and degradation products of sulfentrazone, aiding in the development of more effective and environmentally friendly herbicides .

Biologische Aktivität

Sulfentrazone-desmethyl is a metabolite of sulfentrazone, a herbicide widely used in agriculture for weed control. Understanding the biological activity of this compound is crucial for assessing its environmental impact, safety, and potential therapeutic applications. This article compiles findings from various studies, highlighting the compound's biological effects, toxicity profiles, and implications for human health and the environment.

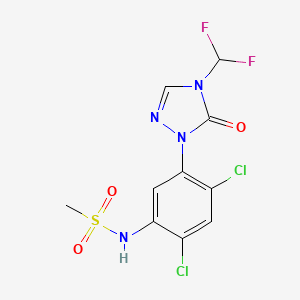

Chemical Structure and Properties

This compound has the molecular formula and is characterized by its unique structure which contributes to its biological activity. The chemical structure is essential in determining its interaction with biological systems.

Herbicidal Action

Sulfentrazone acts primarily as a pre-emergent herbicide. Its mode of action involves the inhibition of protoporphyrinogen oxidase, an enzyme critical in heme synthesis. This inhibition leads to the accumulation of protoporphyrinogen, resulting in cellular damage and death in susceptible plant species. Studies indicate that plants treated with sulfentrazone exhibit necrotic symptoms shortly after exposure to light due to this disruption in heme synthesis .

Toxicity Studies

Toxicity assessments have been conducted across various animal models to evaluate the safety profile of this compound:

- Acute Toxicity : In acute toxicity studies, sulfentrazone was categorized into Toxicity Categories III and IV, indicating low to moderate toxicity levels . No significant dermal sensitization was observed.

- Chronic Toxicity : Chronic studies in rats and mice revealed hematotoxicity as a primary concern, with effects on the hematopoietic system noted at similar dose levels across species . The no-observed-adverse-effect level (NOAEL) for chronic exposure was established at 250 mg/kg/day based on developmental toxicity findings.

- Developmental Effects : Significant developmental effects were observed in both oral and dermal studies. For instance, decreased fetal body weights and skeletal ossification issues were reported at doses that did not affect maternal health . These findings underscore the increased susceptibility of fetuses to sulfentrazone exposure.

Study on Soybean Sensitivity

A notable study investigated the biological activities of sulfentrazone and its derivatives on soybean crops. The results indicated that this compound retained significant herbicidal activity, contributing to reduced weed populations while demonstrating a selective toxicity profile favoring soybean growth . This selectivity is vital for sustainable agricultural practices.

Developmental Neurotoxicity Assessment

A comprehensive review highlighted developmental neurotoxicity concerns associated with sulfentrazone exposure. While some studies indicated potential neurotoxic effects on developing animals, others suggested that these effects might be secondary to overall poor health conditions rather than direct neurotoxic mechanisms .

Summary of Research Findings

Eigenschaften

IUPAC Name |

N-[2,4-dichloro-5-[4-(difluoromethyl)-5-oxo-1,2,4-triazol-1-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2F2N4O3S/c1-22(20,21)16-7-3-8(6(12)2-5(7)11)18-10(19)17(4-15-18)9(13)14/h2-4,9,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZJLGDHAGKUSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC(=C(C=C1Cl)Cl)N2C(=O)N(C=N2)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2F2N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134391-02-9 | |

| Record name | Sulfentrazone-desmethyl | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HCJ88XN2HV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.